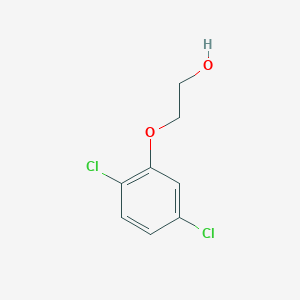

2-(2,5-Dichlorophenoxy)ethan-1-ol

描述

Contextualization of Substituted Phenoxyethanol (B1677644) Derivatives in Organic Chemistry

Phenoxyethanol and its derivatives are a significant class of organic compounds characterized by a phenyl group linked to an ethanol (B145695) molecule through an ether bond. uni.lu These compounds are recognized for their utility as preservatives, solvents, and intermediates in organic synthesis. nih.gov The parent compound, 2-phenoxyethanol, is a glycol ether with a faint aromatic odor and is used in a variety of applications, including as a preservative in cosmetics and vaccines. uni.lunih.gov

The versatility of the phenoxyethanol structure allows for a wide range of substitutions on the phenyl ring, leading to a diverse family of compounds with varied physical and chemical properties. The nature and position of these substituents, such as halogen atoms, alkyl groups, or nitro groups, can profoundly influence the compound's reactivity, polarity, and biological activity.

Historical and Current Research Significance of Halogenated Phenoxy Compounds

Halogenated organic compounds, particularly those containing chlorine, have a long history in industrial and agricultural chemistry. The introduction of chlorine atoms into a phenoxy compound can significantly alter its chemical and toxicological profile. A prominent example is the family of chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which has been extensively used as a systemic herbicide since the 1940s. researchgate.netchemicalbook.com

The persistence, bioaccumulation, and potential toxicity of some halogenated compounds have driven extensive research into their environmental fate and effects. chemicalbook.com Understanding the structure-activity relationships within this class is crucial for developing new compounds with desired properties while minimizing potential environmental and health impacts. Research into the metabolism of such compounds, for instance in the context of herbicide resistance, often involves the study of metabolic pathways that can lead to the formation of hydroxylated and other derivative forms. nih.gov

Overview of Key Academic Research Areas Pertaining to 2-(2,5-Dichlorophenoxy)ethan-1-ol

Direct academic research specifically focused on this compound is limited. However, its structural components suggest several areas of potential research interest:

Synthetic Chemistry: The compound can serve as a target for novel synthetic methodologies or as a building block for more complex molecules. The primary method for its synthesis would likely be the Williamson ether synthesis. nih.gov This reaction would involve the coupling of a 2,5-dichlorophenoxide salt with a protected ethylene (B1197577) glycol derivative, such as 2-chloroethanol (B45725). uni.luinchem.org The synthesis of the precursor, 2,5-dichlorophenol (B122974), has been described in patent literature, for example, through the Friedel-Crafts acylation of p-dichlorobenzene followed by a Baeyer-Villiger oxidation and hydrolysis.

Intermediate for Biologically Active Molecules: As a derivative of a dichlorophenol, it could be investigated as a precursor for new pharmaceutical or agricultural chemicals. For instance, related dichlorophenyl ethanolamine (B43304) derivatives are known to be intermediates in the synthesis of antifungal agents.

Metabolite and Degradation Product Analysis: this compound could potentially be a metabolite of more complex pesticides containing the 2,5-dichlorophenoxy moiety. The study of such metabolites is crucial for understanding the complete environmental and biological lifecycle of the parent compound. researchgate.net For example, studies on the degradation of the herbicide 2,4-D have identified 2,4-dichlorophenol (B122985) as a major metabolite. researchgate.net

Rationale for Comprehensive Investigation into the Chemical Behavior and Environmental Fate of this compound

A thorough investigation into the chemical behavior and environmental fate of this compound is warranted for several reasons. The presence of chlorine atoms on the aromatic ring suggests that the compound may exhibit persistence in the environment. Understanding its potential for bioaccumulation, its degradation pathways (both biotic and abiotic), and the toxicity of its potential degradation products is essential for a complete environmental risk assessment.

Given the widespread use of chlorinated phenoxy compounds in agriculture, there is a continuous need to understand the environmental impact of not only the parent compounds but also their various derivatives and metabolites. epa.gov While extensive research has been conducted on major herbicides like 2,4-D, their various isomers and related compounds, such as this compound, have received less attention. chemicalbook.com A comprehensive study would help to fill this knowledge gap and contribute to a more complete understanding of the environmental chemistry of this class of compounds.

Chemical Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O₂ | PubChem uni.lu |

| Monoisotopic Mass | 205.99013 Da | PubChem uni.lu |

| Predicted XlogP | 2.7 | PubChem uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 136.1 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 146.5 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 138.3 Ų | PubChemLite uni.lu |

Note: The data in this table is based on computational predictions.

Table 2: Precursor Information for Synthesis

| Compound | CAS Number | Molecular Formula | Use |

| 2,5-Dichlorophenol | 583-78-8 | C₆H₄Cl₂O | Starting material for Williamson ether synthesis |

| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | Reagent for Williamson ether synthesis |

| p-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | Starting material for the synthesis of 2,5-Dichlorophenol |

| Acetyl chloride | 75-36-5 | C₂H₃ClO | Reagent for Friedel-Crafts acylation |

Table 3: Related Compounds for Contextual Comparison

| Compound Name | CAS Number | Key Research Context |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | Widely studied herbicide, provides context for environmental fate and metabolism of chlorinated phenoxy compounds. researchgate.netchemicalbook.com |

| 2-Phenoxyethanol | 122-99-6 | Parent compound, provides baseline properties for phenoxyethanol derivatives. uni.lunih.gov |

| 2,4-Dichlorophenol | 120-83-2 | A common metabolite of 2,4-D and a related dichlorinated phenol (B47542). researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-(2,5-dichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWAGDUBVWQRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 2,5 Dichlorophenoxy Ethan 1 Ol

Established Approaches for the Synthesis of 2-(2,5-Dichlorophenoxy)ethan-1-ol

Traditional synthesis of this compound primarily relies on two well-established chemical reactions: etherification of dichlorophenol precursors and the reduction of related carbonyl compounds.

Etherification Reactions Involving Dichlorophenol Precursors

The most common method for synthesizing this compound is through a Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com In this specific synthesis, 2,5-dichlorophenol (B122974) is first deprotonated by a base, typically sodium hydroxide, to form the sodium 2,5-dichlorophenoxide salt. This salt then reacts with an ethylene-containing electrophile, such as 2-chloroethanol (B45725), to yield this compound. google.comgoogle.com

The reaction is an SN2 (bimolecular nucleophilic substitution) process where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the ethylene (B1197577) derivative. wikipedia.org For this reaction to be efficient, the electrophile should ideally be a primary halide. masterorganicchemistry.com

Another variation of this etherification involves the reaction of 2,5-dichlorophenol with ethylene oxide in an alkaline environment. google.com While this method is also used, it can present challenges in controlling the reaction and may lead to the formation of byproducts. unibo.it

Table 1: Key Reactants in Etherification

| Reactant Name | Role | Notes |

| 2,5-Dichlorophenol | Precursor | Provides the dichlorophenoxy group. ontosight.aiebi.ac.uknih.gov |

| Sodium Hydroxide | Base | Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. google.com |

| 2-Chloroethanol | Electrophile | Provides the ethan-1-ol moiety. nih.gov |

| Ethylene Oxide | Electrophile | An alternative to 2-chloroethanol for introducing the ethylene glycol unit. google.com |

Reduction Strategies for Related Carbonyl Compounds

An alternative synthetic route to this compound involves the reduction of a corresponding carbonyl compound, such as 2-(2,5-dichlorophenoxy)acetic acid or its ester derivatives. The carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this method is often less favored for large-scale production due to the hazards and costs associated with such powerful reagents.

A more common approach is the reduction of the corresponding aldehyde, 2-(2,5-dichlorophenoxy)acetaldehyde. This can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). The synthesis of the starting aldehyde can be a multi-step process, making this route potentially longer than the direct etherification.

Novel and Sustainable Synthetic Routes to this compound

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing phenoxyethanol (B1677644) derivatives, including this compound.

Catalytic Systems for Enhanced Selectivity and Efficiency

The use of catalysts is a key area of development to improve the synthesis of phenoxyethanols. In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and an organic electrophile.

For the reaction involving ethylene carbonate and phenols, heterogeneous alkaline catalysts like Na-Mordenite have been explored. google.com These catalysts can be more easily separated from the reaction mixture, simplifying purification and reducing waste. google.com Research into catalytic systems for CO2 hydrogenation to produce ethanol (B145695) also highlights the ongoing development of advanced catalysts for alcohol synthesis. rsc.org

Green Chemistry Principles in Phenoxyethanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenoxyethanols. unibo.itmdpi.com One approach is the use of ethylene carbonate as a "green" alternative to ethylene oxide or 2-chloroethanol. google.comgoogle.com The reaction of a phenol with ethylene carbonate in the presence of a suitable catalyst can produce the desired phenoxyethanol with water and carbon dioxide as the only byproducts. google.com

The use of water as a solvent, where possible, is another green chemistry approach, as it is non-toxic and readily available. mdpi.com Furthermore, developing solvent-free reaction conditions is a significant goal to minimize waste and environmental impact. mdpi.com

Derivatization and Functionalization Reactions of this compound

The hydroxyl group of this compound is the primary site for further chemical modifications. These reactions allow for the creation of a wide range of derivatives with potentially new applications.

Common derivatization reactions include:

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reaction with acetic anhydride (B1165640) would yield 2-(2,5-dichlorophenoxy)ethyl acetate.

Etherification: Further etherification is possible by reacting the alcohol with an alkyl halide in the presence of a base to form a diether.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2,5-dichlorophenoxy)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents like potassium permanganate (B83412) would yield 2-(2,5-dichlorophenoxy)acetic acid. nih.govbioone.orgsigmaaldrich.com

Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. rsc.org This is a useful transformation as the tosylate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Reactions at the Hydroxyl Group (e.g., Esterification, Oxidation)

The primary alcohol moiety is a versatile functional group that can undergo several key reactions, including esterification and oxidation, to produce new compounds with altered properties.

Esterification:

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.org This is a reversible equilibrium-driven process where the alcohol is often used in excess or water is removed to drive the reaction towards the ester product. libretexts.orgorganicchemistrytutor.com

The general reaction is as follows:

This compound + R-COOH ⇌ 2-(2,5-Dichlorophenoxy)ethyl ester + H₂O

A variety of acid catalysts can be employed to facilitate this reaction, with sulfuric acid and tosic acid being common choices. libretexts.orgdocbrown.info The selection of the catalyst depends on the specific substrates and desired reaction conditions.

Table 1: Catalysts for Esterification Reactions

| Catalyst Type | Examples | Reference |

|---|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Tosic acid (TsOH) | libretexts.orgdocbrown.info |

| Lewis Acids | Tin chloride, Iron(III) chloride | docbrown.info |

Oxidation:

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidation, typically using reagents like pyridinium chlorochromate (PCC) or a controlled reaction with an acidified solution of sodium dichromate followed by immediate distillation, will yield the corresponding aldehyde, 2-(2,5-dichlorophenoxy)acetaldehyde. byjus.com

This compound → 2-(2,5-Dichlorophenoxy)acetaldehyde

Stronger oxidation, achieved by using powerful oxidizing agents such as potassium permanganate (KMnO₄) or by heating under reflux with excess acidified sodium or potassium dichromate, will convert the primary alcohol all the way to the carboxylic acid, 2-(2,5-dichlorophenoxy)acetic acid. byjus.com This particular product is structurally related to the widely known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). minia.edu.egmasterorganicchemistry.com

This compound → 2-(2,5-Dichlorophenoxy)acetic acid

Table 2: Oxidation Products of this compound

| Reagent/Condition | Product | Product Class | Reference |

|---|---|---|---|

| PCC or Na₂Cr₂O₇ (mild, distill) | 2-(2,5-Dichlorophenoxy)acetaldehyde | Aldehyde | byjus.com |

Modifications of the Dichlorophenoxy Moiety

The aromatic ring of this compound can also be chemically modified, although the presence of two deactivating chloro substituents makes the ring less reactive towards electrophilic attack than benzene (B151609) itself. latech.edumsu.edu

Electrophilic Aromatic Substitution (EAS):

Further substitution on the benzene ring is governed by the directing effects of the existing substituents: two chlorine atoms and an alkoxy group (-OCH₂CH₂OH). wikipedia.org

Chlorine atoms (-Cl): These are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of electron donation through resonance. libretexts.orglatech.edupressbooks.pub

Alkoxy group (-OR): This group is an activating, ortho, para-director due to its strong resonance electron-donating effect. organicchemistrytutor.comlatech.edu

The positions for a new electrophile (E⁺) are determined by the cumulative effect of these groups. The activating alkoxy group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself. The chlorine at position 5 directs ortho (positions 4, 6) and para (position 2). The chlorine at position 2 directs ortho (positions 1, 3) and para (position 5). The most activated positions, and therefore the most likely sites for substitution, are C4 and C6, which are ortho and para to the strongly activating alkoxy group and also ortho to one of the chlorine atoms. Steric hindrance may favor substitution at the less crowded C4 position. latech.edu

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. byjus.commsu.edu

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.commsu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.commsu.edu

Nucleophilic Aromatic Substitution (SNAr):

Replacement of one of the chlorine atoms via nucleophilic aromatic substitution is generally difficult. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.orglibretexts.org The dichlorophenoxy ring in the parent molecule is not sufficiently electron-deficient to facilitate this reaction under standard conditions. However, if the ring were first modified by introducing a strong electron-withdrawing group, such as a nitro group at position 4 or 6, subsequent SNAr reactions to displace a chlorine atom would become more feasible. libretexts.org

Stereochemical Considerations in the Synthesis of Related Chiral Phenoxyalcohols

While this compound is an achiral molecule, many structurally related and biologically important compounds, such as phenoxypropanolamines, possess a stereocenter and exist as enantiomers. nih.gov The synthesis of a single enantiomer of these chiral alcohols is of significant interest, particularly in the pharmaceutical industry. libretexts.org This can be achieved through two primary strategies: chiral resolution and asymmetric synthesis.

Chiral Resolution:

This method involves the separation of a pre-existing racemic mixture (a 50:50 mix of both enantiomers). wikipedia.org

Diastereomeric Salt Formation: A common technique involves reacting the racemic alcohol (or a derivative like a racemic amine) with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgonyxipca.com This creates a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: Racemic mixtures can also be separated using chromatography on a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation.

Asymmetric Synthesis:

This approach aims to selectively create one enantiomer from an achiral precursor.

Catalytic Asymmetric Reduction: A prochiral ketone precursor can be reduced to a chiral alcohol using a chiral catalyst. For example, the asymmetric reduction of a phenoxy ketone using borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can produce the corresponding alcohol with high enantioselectivity. polyu.edu.hk

Kinetic Resolution: In this process, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For instance, lipase-catalyzed acylation of a racemic alcohol can selectively acylate one enantiomer, allowing the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of 2 2,5 Dichlorophenoxy Ethan 1 Ol

Mechanisms of Hydroxyl Group Reactivity

The primary alcohol functionality is a key site for chemical modification of 2-(2,5-dichlorophenoxy)ethan-1-ol, allowing for a range of oxidation and derivatization reactions.

Oxidation Reactions and Product Formation

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield 2-(2,5-dichlorophenoxy)acetaldehyde or the more stable 2-(2,5-dichlorophenoxy)acetic acid. The latter is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mt.govwho.int The synthesis of 2,4-D often involves the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid. who.int A similar pathway could be envisaged for the 2,5-dichloro isomer.

The table below summarizes potential oxidation reactions of the hydroxyl group.

| Oxidizing Agent | Product | Reaction Type |

| Pyridinium (B92312) chlorochromate (PCC) | 2-(2,5-Dichlorophenoxy)acetaldehyde | Partial Oxidation |

| Potassium permanganate (B83412) (KMnO4) | 2-(2,5-Dichlorophenoxy)acetic acid | Full Oxidation |

| Jones reagent (CrO3/H2SO4) | 2-(2,5-Dichlorophenoxy)acetic acid | Full Oxidation |

Intermolecular and Intramolecular Derivatization Reactions

The hydroxyl group readily participates in various derivatization reactions. Intermolecular reactions include esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters, and etherification with alkyl halides to produce ethers.

Intramolecularly, if a suitable functional group were present on the aromatic ring, cyclization could occur. For example, if a carboxylic acid group were positioned ortho to the ether linkage, an intramolecular esterification could lead to the formation of a lactone.

Reactivity of the Dichlorinated Aromatic Ring

The presence of two chlorine atoms on the benzene (B151609) ring significantly influences its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution Studies

The phenoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the lone pairs on the oxygen atom which can be donated to the ring. chemistrysteps.comwikipedia.org However, the two chlorine atoms are deactivating, electron-withdrawing groups that are also ortho-, para-directors. wikipedia.org In this compound, the positions on the aromatic ring are C3, C4, and C6 relative to the ether linkage. The directing effects of the substituents would guide incoming electrophiles. The ether group directs to positions 4 and 6, while the chlorine at position 2 directs to positions 4 and 6, and the chlorine at position 5 directs to positions 3 and 1 (ipso). The combined effects make position 4 and 6 the most likely sites for substitution, though the steric hindrance from the adjacent chlorine at position 5 might disfavor substitution at position 6. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO3, H2SO4 | 2-(2,5-Dichloro-4-nitrophenoxy)ethan-1-ol |

| Bromination | Br2, FeBr3 | 2-(4-Bromo-2,5-dichlorophenoxy)ethan-1-ol |

| Sulfonation | SO3, H2SO4 | 2-(2,5-Dichloro-4-sulfophenoxy)ethan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(4-Acyl-2,5-dichlorophenoxy)ethan-1-ol |

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires either strong activation by electron-withdrawing groups (typically nitro groups) ortho and/or para to the leaving group, or very harsh reaction conditions. wikipedia.orglibretexts.org The chlorine atoms on this compound are potential leaving groups. While the dichlorination provides some electron withdrawal, the absence of strongly activating groups like nitro substituents makes SNAr challenging under standard conditions. wikipedia.org However, reactions with very strong nucleophiles or under high temperature and pressure could potentially lead to substitution. Recent research has also explored radical-mediated pathways that can lower the energy barrier for nucleophilic aromatic substitution on halophenols. osti.gov

Cleavage and Degradation of the Ether Linkage

The ether bond in phenoxy compounds can be cleaved under certain conditions. Acid-catalyzed cleavage is a common reaction for ethers, typically requiring strong acids like HBr or HI. libretexts.orgpressbooks.pubmasterorganicchemistry.com In the case of an aryl alkyl ether like this compound, acidic cleavage would protonate the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an SN2 reaction), resulting in the formation of 2,5-dichlorophenol (B122974) and a haloethane. libretexts.orglibretexts.org Cleavage of the aryl-oxygen bond is much more difficult. libretexts.org

Enzymatic cleavage of the ether bond in related dichlorophenoxy compounds has also been studied, particularly in the context of herbicide degradation by microorganisms. acs.org For example, the degradation of 2,4-dichlorophenoxyacetate (B1228070) can proceed via cleavage of the ether linkage. acs.org Oxidative degradation of similar compounds in subcritical and supercritical water has also been shown to break down the molecule, with intermediates such as 2,4-dichlorophenol and acetic acid being identified. nih.gov

Hydrolytic Stability Under Various Conditions

The hydrolysis of phenoxyacetic acid esters is known to be dependent on pH and temperature. researchgate.netcapes.gov.br Generally, these compounds are more susceptible to hydrolysis under alkaline conditions, where the rate of degradation increases significantly. capes.gov.br For instance, the hydrolysis of esters of 2,4-D is rapid in alkaline solutions. capes.gov.br Conversely, under acidic to neutral conditions, the hydrolysis of the ether linkage in compounds like 2,4-D is slower. researchgate.net In acidic solutions, the ether oxygen of 2,4-D can be protonated, leading to an equilibrium between the protonated and neutral forms, which can influence the reaction kinetics. researchgate.net

Based on these observations for related compounds, it can be inferred that this compound is likely to exhibit greater stability in neutral and slightly acidic aqueous solutions and undergo more rapid hydrolysis under alkaline conditions. The primary hydrolytic transformation would likely involve the cleavage of the ether bond, yielding 2,5-dichlorophenol and ethylene (B1197577) glycol.

Table 1: Inferred Hydrolytic Behavior of this compound

| Condition | Expected Stability | Probable Primary Products |

| Acidic (pH < 7) | Moderately stable, slow hydrolysis | 2,5-Dichlorophenol, Ethylene Glycol |

| Neutral (pH ≈ 7) | Relatively stable | - |

| Alkaline (pH > 7) | Less stable, faster hydrolysis | 2,5-Dichlorophenol, Ethylene Glycol |

Reductive and Oxidative Scission Mechanisms

The transformation of this compound can also proceed through reductive and oxidative pathways, leading to the cleavage of the molecule. These processes are often mediated by microbial activity or abiotic factors.

Reductive Scission:

Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds. epa.govoup.com This process involves the removal of chlorine atoms from the aromatic ring, which can occur before or after the cleavage of the ether linkage. For instance, the anaerobic biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been shown to proceed through ether cleavage to form 2,4,5-trichlorophenol, which is then dechlorinated. researchgate.net In other studies, 2,4,5-T was first dechlorinated to 2,5-dichlorophenoxyacetic acid (2,5-D), which was then further degraded. researchgate.net

For this compound, a likely reductive pathway would involve the cleavage of the ether bond to form 2,5-dichlorophenol. Subsequently, anaerobic microorganisms could reductively dechlorinate 2,5-dichlorophenol. Studies on the anaerobic degradation of dichlorophenols have shown that the position of the chlorine atoms influences the dechlorination process. asm.orgnih.gov It is plausible that 2,5-dichlorophenol could be dechlorinated to form monochlorophenols and ultimately phenol (B47542).

Oxidative Scission:

Oxidative degradation, often involving highly reactive species like hydroxyl radicals (•OH), can also lead to the breakdown of this compound. nih.govnih.govresearchgate.net These radicals can attack the aromatic ring or the ether linkage. The oxidative degradation of the related compound 2,4-D has been shown to produce 2,4-dichlorophenol as a primary intermediate. researchgate.net

Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including alkyl aryl ethers. nih.gov This enzymatic oxidation involves the insertion of an oxygen atom, leading to an unstable hemiacetal that spontaneously breaks down to an alcohol and an aldehyde. nih.gov Applying this to this compound, oxidative cleavage of the ether bond would be expected to yield 2,5-dichlorophenol and glyoxal (B1671930) or glycolaldehyde, depending on the exact mechanism.

Furthermore, the aromatic ring itself is susceptible to oxidative attack, which can lead to hydroxylation and eventual ring cleavage, resulting in the formation of various aliphatic acids.

Identification and Characterization of Chemical Transformation Products

The identification of transformation products is essential for elucidating the degradation pathways of this compound. While direct studies on this specific compound are limited, the analysis of degradation products from similar molecules provides a strong basis for predicting its metabolites.

Based on the reactivity of related phenoxy compounds, the primary transformation products of this compound are expected to be:

2,5-Dichlorophenol: This is a highly probable product resulting from the cleavage of the ether linkage through hydrolysis, reductive, or oxidative pathways. researchgate.netresearchgate.net

Ethylene Glycol: This would be the corresponding product from the hydrolytic cleavage of the ether bond.

Monochlorophenols and Phenol: These would arise from the subsequent reductive dechlorination of 2,5-dichlorophenol under anaerobic conditions. asm.orgnih.gov

Hydroxylated derivatives: Oxidative processes could introduce hydroxyl groups onto the aromatic ring, forming various dichlorohydroxyphenoxy or chlorohydroxyphenoxy compounds before ring cleavage.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for the separation and identification of these transformation products. nih.govepa.gov The mass fragmentation patterns of the parent compound and its metabolites provide definitive structural information. For example, the mass spectrum of this compound would show characteristic fragments corresponding to the dichlorophenoxy moiety and the ethanol (B145695) side chain. uni.lulibretexts.org

Table 2: Predicted Transformation Products of this compound and Their Formation Pathways

| Transformation Product | Formation Pathway(s) |

| 2,5-Dichlorophenol | Hydrolysis, Reductive Scission, Oxidative Scission |

| Ethylene Glycol | Hydrolysis |

| 3-Chlorophenol | Reductive Dechlorination of 2,5-Dichlorophenol |

| Phenol | Reductive Dechlorination |

| Dichlorohydroxyphenols | Oxidative Degradation |

Further research employing these advanced analytical methods on samples subjected to various degradation conditions is necessary to definitively identify and quantify the transformation products of this compound and to confirm the proposed degradation pathways.

Theoretical and Computational Studies of 2 2,5 Dichlorophenoxy Ethan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov For 2-(2,5-Dichlorophenoxy)ethan-1-ol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. mdpi.comnih.gov

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. In this compound, key rotations would occur around the C-O ether bond, the C-C bond of the ethanol (B145695) moiety, and the C-O bond of the alcohol. A comprehensive exploration of the Potential Energy Surface (PES) would identify various conformers. mdpi.com For a similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), computational studies have identified multiple stable conformers, with the most stable one often being different from what is observed in its crystal structure, highlighting the importance of such analysis. mdpi.com For this compound, the most stable conformer would likely be stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen, if sterically permissible.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for predicting the reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring and the oxygen atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Symbol | Predicted Value Range | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 eV | Indicates electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 6.0 eV | Predicts chemical reactivity and kinetic stability researchgate.net |

| Chemical Potential | µ | -3.5 to -4.5 eV | Measures the "escape tendency" of electrons researchgate.net |

| Chemical Hardness | η | 2.0 to 3.0 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.0 to 3.5 eV | Quantifies electrophilic power |

Note: The values in this table are illustrative, based on typical DFT calculations for similar chlorinated phenolic compounds, and are not specific experimental or calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. pearson.com It is a valuable tool for understanding molecular polarity and predicting sites for chemical reactions. youtube.com MEP maps use a color scale to indicate charge distribution: red signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). youtube.comresearchgate.net Intermediate potentials are represented by orange, yellow, and green. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms (both ether and hydroxyl) and the two chlorine atoms, indicating these are sites for potential electrophilic attack. researchgate.net

Positive Potential (Blue): Localized on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack.

Neutral Potential (Green): Spread across the carbon backbone and the aromatic ring's carbon and hydrogen atoms.

This charge distribution analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. walisongo.ac.id

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. osf.io By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of molecules in different environments, such as in solution.

The structure of this compound, with its hydrophobic dichlorophenyl group and hydrophilic ethanol tail, suggests it would exhibit amphiphilic behavior in aqueous solutions. MD simulations can model how water molecules arrange themselves around the solute to form a solvation shell.

Hydrogen bonding is a critical factor in the behavior of this molecule in protic solvents like water. MD simulations of similar systems, such as ethanol-water mixtures, have been used extensively to characterize the complex hydrogen-bonded networks that form. mtak.hunih.govresearchgate.net For this compound in water, the following interactions would be expected:

The hydroxyl group (-OH) can act as both a hydrogen bond donor (via its hydrogen) and a hydrogen bond acceptor (via its oxygen).

The ether oxygen (-O-) can act as a hydrogen bond acceptor.

Simulations can quantify the number and lifetime of these hydrogen bonds, revealing how the solute integrates into and perturbs the local structure of water. researchgate.net Studies on hydrated polymers containing hydroxyl and carbonyl groups show that water molecules initially saturate these potential hydrogen bonding sites, forming "hydration water" before clustering into bulk-like water at higher concentrations. mdpi.com

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets. nih.govpreprints.org

The potential interactions of this compound within a hypothetical protein binding site can be predicted based on its structural features. Molecular docking simulations would assess the energetic favorability of different binding poses. plos.org

Table 2: Potential Intermolecular Interactions in a Biomolecular Complex

| Interaction Type | Molecular Feature Involved | Description |

| Hydrogen Bonding | Hydroxyl (-OH) group | The hydroxyl group can donate a hydrogen bond to an acceptor residue (e.g., Asp, Glu, Gln) or accept a hydrogen bond from a donor residue (e.g., Arg, Lys, His). nih.gov |

| Halogen Bonding | Chlorine (-Cl) atoms | The electropositive crown on the chlorine atoms can form a favorable interaction with a nucleophilic atom (like oxygen or nitrogen) in the receptor. |

| Hydrophobic Interactions | Dichlorophenyl ring | The aromatic ring can form non-polar interactions with hydrophobic amino acid residues such as Val, Leu, Ile, and Phe. |

| π-π Stacking | Dichlorophenyl ring | The aromatic ring can stack with the aromatic rings of residues like Phe, Tyr, or Trp. nih.gov |

| Van der Waals Forces | Entire molecule | General non-specific attractive or repulsive forces between the ligand and receptor atoms. |

The outcome of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. preprints.orgpreprints.org Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding pose over time. plos.org

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

The environmental fate of this compound is largely determined by the transformation pathways it undergoes. Computational chemistry provides powerful tools to elucidate the mechanisms of these transformations at a molecular level. Through the application of quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, identifying the most probable pathways, intermediates, and transition states.

Theoretical studies into the degradation of similar compounds, such as chlorinated phenols and 2-ethoxyethanol, offer a framework for predicting the transformations of this compound. For instance, density functional theory (DFT) and ab initio methods are commonly employed to calculate the energies of reactants, products, and transition states. These calculations can reveal the activation energy of a particular reaction step, which is a critical factor in determining its rate.

Potential degradation pathways for this compound that could be investigated using computational methods include:

Hydroxylation of the aromatic ring: This is a common initial step in the aerobic degradation of aromatic compounds. Computational models can predict the most likely positions for hydroxyl group addition by calculating the electron density of the aromatic ring.

Ether cleavage: The bond between the dichlorophenoxy group and the ethanol moiety could be a target for enzymatic attack. Theoretical calculations can model the mechanism of this cleavage, whether it proceeds through a hydrolytic or oxidative pathway.

Oxidation of the alcohol group: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The energetics of these oxidation steps can be readily calculated.

Dechlorination: The removal of chlorine atoms is a crucial step in the detoxification of chlorinated organic compounds. Computational studies can explore the feasibility of both reductive and oxidative dechlorination mechanisms.

For each proposed reaction step, the geometry of the transition state is located and characterized. A transition state is an unstable, high-energy configuration that connects the reactants and products. The identification of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The insights gained from these computational studies are invaluable for understanding the persistence and potential breakdown products of this compound in the environment. This knowledge can inform the design of remediation strategies and the prediction of the environmental impact of this compound.

Table 1: Illustrative Data from a Hypothetical Computational Study on the Initial Degradation Steps of this compound

| Reaction Pathway | Reactant(s) | Product(s) | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Ring Hydroxylation | This compound + •OH | Hydroxylated intermediate | 45.8 | -120.3 |

| Ether Cleavage | This compound + H₂O | 2,5-Dichlorophenol (B122974) + Ethylene (B1197577) glycol | 150.2 | 25.1 |

| Alcohol Oxidation | This compound + [O] | 2-(2,5-Dichlorophenoxy)acetaldehyde | 85.6 | -95.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Behavior (e.g., biodegradability, sorption)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological or environmental activity. nih.gov These models are instrumental in predicting the environmental fate of chemicals like this compound, thereby reducing the need for extensive and costly experimental testing. nih.gov The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure.

For this compound, QSAR models can be developed to predict key environmental parameters such as its biodegradability and sorption characteristics.

Biodegradability:

The biodegradability of a chemical refers to its susceptibility to breakdown by microorganisms. QSAR models for biodegradability typically classify a compound as either readily biodegradable or not readily biodegradable. These models are built using a training set of compounds with known biodegradability data. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical's structure and can be categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of a certain type, and number of specific functional groups.

Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then used to establish a relationship between the molecular descriptors and the observed biodegradability.

Sorption:

Sorption is the process by which a chemical adheres to soil particles or sediments. This is a critical process that affects the mobility and bioavailability of a chemical in the environment. The soil sorption coefficient (Koc) is a common measure of a chemical's tendency to sorb to soil organic carbon. QSAR models for sorption often use descriptors that reflect the hydrophobicity of the molecule, such as the octanol-water partition coefficient (logP), as well as descriptors related to molecular size and polarity.

Table 2: Examples of Molecular Descriptors Potentially Used in QSAR Models for this compound

| Descriptor Type | Descriptor Name | Description | Relevance to Environmental Behavior |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences transport and diffusion. |

| Constitutional | Number of Chlorine Atoms (nCl) | The count of chlorine atoms in the molecule. | Halogenation often decreases biodegradability. |

| Lipophilicity | Octanol-Water Partition Coefficient (logP) | The ratio of the concentration of the compound in octanol and water at equilibrium. | A key indicator of hydrophobicity and potential for sorption and bioaccumulation. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Affects water solubility and interactions with polar surfaces. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons in oxidation reactions. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons in reduction reactions. |

The development and validation of robust QSAR models are essential for the environmental risk assessment of this compound and other emerging contaminants. These models provide a means to prioritize chemicals for further testing and to make informed decisions regarding their regulation.

Environmental Chemistry and Biogeochemical Fate of 2 2,5 Dichlorophenoxy Ethan 1 Ol

Environmental Distribution and Partitioning Behavior

The movement and final destination of 2-(2,5-dichlorophenoxy)ethan-1-ol in the environment are governed by its physicochemical properties and interactions with different environmental compartments.

Occurrence in Aquatic Systems (Surface Water, Groundwater, Wastewater)

While direct data on the occurrence of this compound is limited, information can be inferred from studies on its parent compounds, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). When herbicides like 2,4-D are applied, they can enter aquatic systems through spray drift, runoff from treated soils, or direct application for controlling aquatic weeds. cdc.govepa.gov

In general, residues of 2,4-D in water are typically found at low concentrations, often in the range of several micrograms per liter (µg/L). who.int The occurrence of this compound would be as a metabolite or transformation product. For instance, industrial wastewater from manufacturing plants that produce phenoxy herbicides can contain the parent compounds and related substances, which may then be discharged into aquatic environments. researchgate.net The treatment of such contaminated wastewater is a key area of research to prevent the release of these compounds. researchgate.net

Because the acid form of parent compounds like 2,4-D has a low tendency to adsorb to sediment, it primarily remains in the water column. wfduk.org This suggests that its degradation products, including potentially this compound, would also be found predominantly in the water phase of aquatic systems.

Adsorption/Desorption Dynamics in Soil and Sediment Matrices

The mobility of organic chemicals in soil and sediment is largely controlled by their sorption characteristics, often quantified by the organic carbon-normalized partition coefficient (Koc). ecetoc.orgepa.gov A higher Koc value indicates a stronger tendency for the chemical to bind to soil or sediment particles, reducing its mobility and bioavailability. For many organic chemicals, Koc can be estimated from other properties like the octanol-water partition coefficient (Kow) or water solubility. ecetoc.orgepa.govnih.gov

For the related compound 2,4-D, the log Koc for the acid form ranges from 0.7 to 2.33, indicating a low to moderate potential for adsorption. wfduk.org This implies that it is relatively mobile in most soils and will primarily partition into the water phase rather than binding to soil organic matter or sediment. wfduk.org

Table 1: Physicochemical Properties Influencing Environmental Partitioning This table is generated based on predictive models and data for structurally similar compounds, as direct experimental values for this compound are not readily available in the searched literature.

| Parameter | Predicted Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂O₂ | Provides the basis for calculating molecular weight and other properties. uni.lu |

| Monoisotopic Mass | 205.99 g/mol | Used in analytical chemistry for identification. uni.lu |

| XlogP (Predicted) | 2.7 | Indicates a moderate tendency to partition into organic phases (e.g., soil organic carbon, lipids) rather than water. uni.lu |

| Log Koc (Estimated) | ~2.0 - 2.5 | Suggests low to moderate adsorption to soil and sediment, leading to potential mobility in the subsurface environment. Based on regressions for similar compounds. wfduk.orgepa.gov |

Atmospheric Transport and Deposition

The potential for a chemical to be transported in the atmosphere depends on its volatility and its presence in particulate matter. Parent compounds like 2,4-D can enter the atmosphere through spray drift during application or volatilization from treated surfaces. cdc.govwho.int Once in the atmosphere, these compounds can exist in both vapor and particulate phases and can be transported over long distances. cdc.govresearchgate.net They are removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles and direct gas transfer). cdc.govresearchgate.net

While specific data for this compound is unavailable, its structural characteristics suggest a lower volatility compared to some of the more volatile ester forms of 2,4-D. However, like its parent compounds, it could be subject to atmospheric transport if it becomes associated with airborne particulate matter. researchgate.net Atmospheric concentrations of the parent herbicide 2,4-D are generally low but can be detectable in agricultural areas. cdc.govnih.gov Any atmospheric presence of this compound would likely be as a result of the atmospheric transformation of a parent compound.

Environmental Transformation Processes

Once released into the environment, this compound is subject to various transformation processes that determine its ultimate fate and persistence.

Biodegradation Pathways in Microbial Systems

Biodegradation by microorganisms is a primary pathway for the breakdown of phenoxy herbicides and their derivatives in soil and water. nih.govresearchgate.net Numerous bacterial and fungal species have been identified that can degrade 2,4-D, often using it as a source of carbon and energy. nih.goviastate.edunih.gov The degradation process typically involves a series of enzymatic reactions. nih.govresearchgate.net

The degradation of 2,4-D often begins with the cleavage of the ether bond, separating the acetic acid side chain from the dichlorophenol ring. This initial step is commonly catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.govnih.gov The resulting product is 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Following this, the aromatic ring is hydroxylated and subsequently cleaved, leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

It is plausible that this compound could be an intermediate in the degradation of a related phenoxy herbicide or could be degraded through similar microbial pathways. Fungi, including white-rot fungi like Rigidoporus sp., have also demonstrated the ability to degrade 2,4-D, utilizing enzymes such as laccases and cytochromes P450. nih.gov

Microbial degradation of phenoxy compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the pathways and rates often differ.

Aerobic Degradation: Under aerobic conditions, the degradation of 2,4-D is well-characterized. nih.goviastate.edu The pathway involves dioxygenase and hydroxylase enzymes that require molecular oxygen to break down the aromatic ring. nih.goviastate.edu The complete mineralization to carbon dioxide and water is common. nih.gov Many different bacteria, such as Cupriavidus necator JMP134, are known to carry out this process efficiently. nih.gov

Anaerobic Degradation: Anaerobic degradation of 2,4-D also occurs, though the enzymatic pathways are generally less understood than their aerobic counterparts. iastate.edu Studies have shown that 2,4-D can be degraded under various anaerobic conditions, including denitrifying, iron-reducing, and methanogenic conditions. iastate.edu In some cases, the process involves reductive dechlorination, where chlorine atoms are removed from the aromatic ring. This can be a critical first step in the breakdown of chlorinated aromatic compounds in anoxic environments. For example, studies on soils from Vietnam contaminated with herbicides showed significant degradation of 2,4-D under both aerobic and anaerobic conditions in bioremediation setups. nih.govfrontiersin.org While some research has explored the role of iron-reducing bacteria in facilitating abiotic degradation, recent findings suggest that enzymatic processes are the primary drivers, even in these systems. iastate.edu

Table 2: Key Microbial Genera Involved in the Degradation of Related Phenoxy Herbicides

| Microbial Genus | Degradation Condition | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Cupriavidus | Aerobic | TfdA, TfdB, TfdC (Dioxygenases, Hydroxylases) | nih.gov |

| Pseudomonas | Aerobic | Tfd gene pathway | nih.gov |

| Bradyrhizobium | Aerobic | cadRABKC gene cluster | iastate.edu |

| Thauera | Anaerobic (Denitrifying) | Uses 2,4-D as a carbon source | iastate.edu |

| Aspergillus | Aerobic | Fungal metabolic pathways | nih.gov |

| Fusarium | Aerobic | Fungal metabolic pathways | nih.gov |

| Rigidoporus | Aerobic | Laccases, Cytochrome P450 | nih.gov |

Identification of Microbial Strains and Enzymes Involved in Degradation

The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to break down these complex molecules. Although specific strains capable of degrading this compound have not been extensively documented, the principles of microbial degradation can be inferred from studies on analogous structures like 2,4-D.

Numerous bacterial and fungal strains have been identified for their ability to degrade 2,4-D and other chlorophenoxy herbicides. nih.gov Bioremediation efforts have successfully utilized microorganisms to clean up contaminated soils and groundwater. nih.gov Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes, which can also break down a wide range of aromatic pollutants.

Key fungal genera implicated in the degradation of 2,4-D include Rigidoporus, Fusarium, and Verticillium. nih.gov For instance, Rigidoporus sp. FMD21 has been shown to completely degrade 2,4-D within six days of cultivation in a suitable medium. nih.gov The degradation pathway in fungi often involves enzymes like cytochrome P450 monooxygenases, which play a crucial role in the initial hydroxylation and detoxification of such pollutants. nih.gov

The degradation pathway can involve several catalytic reactions, including hydroxylation at an un-substituted position, hydroxylation accompanied by the migration or elimination of a chloride substituent, and ultimately, cleavage of the aromatic ring. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Structurally Related Chlorophenoxy Herbicides

| Microorganism | Compound Degraded | Key Findings | Reference |

|---|---|---|---|

| Rigidoporus sp. FMD21 | 2,4-D & 2,4,5-T | Complete degradation of both herbicides in 6 days in YMB-BS medium. | nih.gov |

| Fusarium sp. T1-BH.1 | 2,4-D & 2,4,5-T | Complete degradation in YMB-BS medium after a lag phase, within 16 days. | nih.gov |

| Verticillium sp. T1-BH.2 | 2,4-D & 2,4,5-T | Complete degradation in YMB-BS medium within 16 days. | nih.gov |

Bioremediation Strategies for this compound Contamination

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with persistent organic pollutants like dichlorophenoxy compounds. nih.gov Strategies for remediating this compound contamination can be extrapolated from successful methods applied to related herbicides.

One primary strategy is bioaugmentation , which involves introducing specialized microorganisms with known degradative capabilities into the contaminated environment. This has been demonstrated in active landfills set up to detoxify soil heavily contaminated with herbicides, where 2,4-D was degraded by approximately 78% over six months. nih.gov

Another promising approach is the use of genetically engineered microorganisms . Synthetic biology allows for the construction of novel bacteria with complete degradation pathways for specific pollutants. For example, an engineered strain of Escherichia coli was created with a reconstructed pathway for 2,4-D, enabling it to completely degrade the herbicide in a short time and use it as a sole carbon source. nih.gov Such engineered bacteria have demonstrated efficacy in remediating contaminated water and soil samples, suggesting a powerful future tool for targeted bioremediation. nih.gov

The development of biofilm reactors is another effective strategy. A fixed-bed biofilm reactor was successfully used to biodegrade 2,4-D in wastewater, and the biofilm-covered bed could then be used as a biological inoculum for treating polluted soil in situ. researchgate.net

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, is a significant abiotic process that contributes to the transformation of organic pollutants in the environment, particularly in sunlit surface waters and on soil surfaces. This process can occur through direct absorption of light by the pollutant molecule or indirectly through reactions with photochemically generated reactive species.

Studies on 2,4-D show that photolysis in the absence of a photocatalyst can lead to a moderate level of degradation, with one study observing 37% degradation of the contaminant under specific experimental conditions. mdpi.com

Direct Photolysis Quantum Yields and Mechanisms

Direct photolysis occurs when a chemical absorbs light energy, leading to an excited state and subsequent chemical transformation, such as bond cleavage. mdpi.com The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

For chlorophenoxy compounds, direct photolysis is possible, but its rate is often slow under environmental conditions. The degradation of 2,4-dichlorophenoxyacetic acid by photolysis alone has been reported to be less than 10% under certain experimental setups, indicating a low quantum yield. researchgate.net The mechanism involves the excitation of the molecule upon absorbing UV radiation, which can lead to the cleavage of the ether linkage or dechlorination.

Indirect Photolysis via Reactive Oxygen Species

Indirect photolysis is often a more significant degradation pathway for many organic pollutants. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in the environment when natural photosensitizers (like dissolved organic matter) absorb sunlight. mdpi.com

Hydroxyl radicals are powerful, non-selective oxidants that can rapidly attack and degrade a wide range of organic molecules. mdpi.com The photocatalytic degradation of 2,4-D is significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) or silver phosphate (B84403)/titanium dioxide (Ag₃PO₄/TiO₂) nanoparticles, which generate electron-hole pairs and subsequently hydroxyl radicals upon irradiation with light. mdpi.comiwaponline.com These radicals then initiate the oxidation and mineralization of the pollutant. iwaponline.com

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad spectrum of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.comresearchgate.net AOPs are considered highly effective for treating water contaminated with recalcitrant and toxic compounds like chlorinated phenoxy herbicides. mdpi.com

Fenton and Photo-Fenton Oxidation Systems

Among the most widely studied and effective AOPs are the Fenton and photo-Fenton processes. The traditional Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. mdpi.com

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the traditional Fenton reaction by using UV-visible light. The light irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and also promotes the photolysis of H₂O₂, generating additional hydroxyl radicals. researchgate.netufrn.br This dual effect leads to significantly faster and more efficient degradation of pollutants. researchgate.net

The photo-Fenton process has proven highly effective for the degradation of 2,4-D and 2,4-dichlorophenol. ufrn.br Under optimal conditions, photo-Fenton oxidation can achieve over 85% mineralization of 2,4-D within an hour. researchgate.net The process is most efficient at an acidic pH, typically around 3. ufrn.br The high efficiency and rapid degradation rates make Fenton and photo-Fenton systems a promising technology for the remediation of water contaminated with this compound and other related compounds. mdpi.comufrn.br

Table 2: Efficiency of Advanced Oxidation Processes on Structurally Related Compounds

| Process | Compound | Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Photo-Fenton | 2,4-D (25 mg/L) | Fe²⁺ salt, pH 2.6, UV-C light | >85% mineralization in 1 hour | researchgate.net |

| Electro-Fenton/BDD | 2,4-D (60 mg/L) | 0.7 mM Fe²⁺, pH 3.0 | 81-83% mineralization in 120 min | researchgate.net |

| Photocatalysis (Ag₃PO₄/TiO₂) | 2,4-D (10 mg/L) | pH 3, 1 g/L catalyst, visible light | 98.4% removal in 60 min | iwaponline.com |

Ozonation and UV-Ozonation Treatments

Ozonation and UV-ozonation are advanced oxidation processes (AOPs) utilized for the degradation of persistent organic pollutants in water. While specific studies on this compound are not prevalent, research on structurally similar chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides insight into the potential efficacy of these treatments.

Ozone can react with organic compounds through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals (•OH) produced from ozone decomposition in water. The combination of ozone with UV radiation (UV-ozonation) enhances the generation of these hydroxyl radicals, leading to a more powerful oxidation process. bioline.org.br

For instance, studies on the catalytic ozonation of 2,4-D have demonstrated high degradation efficiency (>90%) across a wide pH range (3.0-8.0). nih.gov The process is driven by the generation of reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.gov The efficiency of these processes is significantly influenced by factors such as pH and the presence of catalysts. For 2,4-D, direct ozonation is the likely degradation mechanism at acidic pH, while the indirect pathway involving hydroxyl radicals dominates at higher pH values. bioline.org.br

Photocatalytic ozonation, which combines ozonation with a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, has been shown to be superior to either ozonation or photocatalysis alone for degrading 2,4-D. bioline.org.br This synergy is attributed to an increased rate of ozone decomposition on the TiO₂ surface, which generates more hydroxyl radicals and reduces the recombination of electron-hole pairs on the catalyst. bioline.org.br The degradation and mineralization rates in O₃/UV/TiO₂ processes for 2,4-D have been reported to be significantly higher than the sum of the rates for the individual processes. bioline.org.br

Given the structural similarities, it is expected that this compound would be susceptible to degradation by ozonation and UV-ozonation through similar mechanisms, involving cleavage of the ether linkage and oxidation of the aromatic ring.

Photocatalytic Degradation Utilizing Semiconductor Materials

Photocatalytic degradation using semiconductor materials is a widely researched AOP for the removal of recalcitrant organic pollutants. This process involves the generation of electron-hole pairs when a semiconductor, such as titanium dioxide (TiO₂), is irradiated with light of sufficient energy. researchgate.net These charge carriers react with water and oxygen to produce highly reactive species, particularly hydroxyl radicals (•OH), which can mineralize organic compounds into less harmful substances like CO₂, water, and mineral acids. researchgate.netmdpi.com

Numerous studies have demonstrated the effectiveness of this technology for degrading chlorophenoxy herbicides and related chlorophenols. For example, TiO₂ has been extensively used and proven efficient in the degradation of 2,4-D and 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov The efficiency of the degradation can be influenced by several factors, including the type of photocatalyst, pH, initial concentration of the pollutant, and catalyst dosage. nih.gov

Research on various semiconductor materials has shown promising results for the degradation of compounds analogous to this compound.

Interactive Data Table: Photocatalytic Degradation of Related Chlorophenoxy Compounds

| Compound | Catalyst | Light Source | Conditions | Removal Efficiency | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ag₃PO₄/TiO₂ | Visible Light | pH=3, 1 g/L catalyst, 60 min | 98.4% | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1.0SO₄²⁻/CeO₂ | UV (254 nm) | 100 mg catalyst, 180 min | ~95% | mdpi.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Hydrothermal TiO₂ | Solar Light | --- | 83% | researchgate.net |

| 2,5-Dichlorophenol (B122974) | TiO₂/Ti electrode | UV Light | pH=6.0, 1.2 V applied potential, 60 min | >51% (PEC) | oiccpress.com |

| 2,4-Dichlorophenol | Fe₃O₄/TiO₂/Ag on nanofibers | Visible Light | 180 min | 53% | irost.ir |

The degradation process typically follows pseudo-first-order kinetics. nih.gov The pH of the solution is a critical parameter; for instance, the degradation of 2,4-D using Ag₃PO₄/TiO₂ was most effective at an acidic pH of 3. nih.gov The photocatalytic activity can be enhanced by modifying the semiconductor, such as by sulfating CeO₂ or combining TiO₂ with other materials like silver phosphate (Ag₃PO₄) or reduced graphene oxide (rGO). mdpi.comnih.govresearchgate.net These modifications can improve light absorption, increase surface area, and reduce the recombination of photogenerated electron-hole pairs. mdpi.comrsc.org

Identification and Environmental Significance of Transformation Products

The degradation of this compound, whether through biotic or abiotic processes, is expected to generate a series of transformation products (TPs). While direct studies on this specific compound are limited, the degradation pathways of analogous compounds like 2,4-D and 2,5-dichlorophenol are well-documented and provide a strong basis for predicting its TPs.

The initial step in the degradation of chlorophenoxy compounds often involves the cleavage of the ether bond. For this compound, this would yield 2,5-dichlorophenol (2,5-DCP) and ethylene (B1197577) glycol. The resulting 2,5-DCP is a key intermediate that undergoes further degradation.

Subsequent degradation of the chlorinated aromatic ring proceeds through hydroxylation, dechlorination, and ring cleavage. Common intermediates identified during the photocatalytic and microbial degradation of 2,4-D include:

2,4-dichlorophenol (2,4-DCP) researchgate.netnih.gov

Chlorohydroquinone researchgate.netresearchgate.net

1,2,4-Benzenetriol researchgate.netresearchgate.net

2,4-Dichlorocatechol researchgate.net

Under anaerobic conditions, reductive dechlorination is a key process. nih.gov For 2,4-D, this can lead to the formation of 4-chlorophenol (4-CP) and subsequently phenol (B47542) . nih.gov By analogy, the anaerobic degradation of 2,5-DCP could produce monochlorophenols and phenol.

The environmental significance of these transformation products is a major concern. Chlorinated phenols are generally more toxic than their parent compounds. For example, 2,4-DCP is a known environmental pollutant that is toxic to aquatic organisms and considered a priority pollutant by environmental agencies. researchgate.net The formation of these more toxic intermediates during the initial stages of degradation highlights the importance of complete mineralization in remediation processes. Incomplete degradation could lead to the accumulation of these hazardous TPs in the environment.

Environmental Transport Modeling and Fate Prediction

Understanding the environmental transport and fate of this compound is crucial for assessing its potential environmental impact. This involves examining its behavior in different environmental compartments such as soil, water, and air. nih.gov Modeling is a key tool used to predict the distribution, persistence, and potential exposure of chemicals in the environment. muni.czrsc.org

The environmental behavior of a chemical is governed by its physical and chemical properties and its interactions with the environment. For this compound, key processes include sorption, biodegradation, and photolysis.

Sorption: The tendency of a chemical to bind to soil and sediment particles affects its mobility. For related chlorophenoxy herbicides like 2,4-D, sorption is influenced by soil organic matter content and pH. nih.gov As an acidic herbicide, 2,4-D's anionic form is highly mobile in soils with low organic content and higher pH. nih.govjuniperpublishers.com this compound is a neutral molecule with a predicted XlogP of 2.7, suggesting moderate hydrophobicity and a potential for sorption to organic matter in soil and sediment. uni.lu

Biodegradation: Microbial degradation is a primary pathway for the dissipation of chlorophenoxy compounds in the environment. cdc.gov The half-life of 2,4-D in aerobic soil is relatively short, often on the order of days to weeks, but it is more persistent under anaerobic conditions. cdc.govfrontiersin.org24d.info The presence of a microbial community adapted to degrading chlorinated aromatics is a key factor. nih.govfrontiersin.org The degradation of this compound would likely be initiated by microorganisms capable of cleaving the ether bond.

Photolysis: In sunlit surface waters, photodegradation can be a significant fate process for aromatic compounds. cdc.gov This process can be direct, through the absorption of sunlight by the chemical itself, or indirect, mediated by other substances in the water.

Modeling: Environmental fate models, ranging from simple fugacity models to complex, site-specific transport models, integrate these processes to predict a chemical's concentration and persistence in various environmental media. muni.cz For chlorophenoxy compounds, models are used to estimate their potential for leaching into groundwater, runoff into surface waters, and long-range atmospheric transport. nih.govcdc.gov These models are essential for risk assessment and for developing strategies to mitigate environmental contamination. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For this compound, both gas and liquid chromatography are extensively used, often coupled with highly sensitive detectors for precise quantification.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Electron Capture Detector (ECD): This detector is particularly sensitive to halogenated compounds, making it well-suited for the analysis of dichlorinated molecules like this compound. The ECD's high selectivity minimizes interference from non-halogenated matrix components. For related phenoxy acid herbicides, GC-ECD has been a standard analytical method. nih.gov